FXR Agonist Potency: Recombinant Human FXR Ligand Binding Domain (Cell-Free TR-FRET Assay)
Acetic acid;10-[4-[2-(2-ethyl-4-ethynylphenyl)ethynyl]phenoxy]decan-1-ol demonstrates sub-nanomolar agonist potency at the recombinant human FXR ligand-binding domain, with an EC50 of 0.200 nM in a cell-free TR-FRET coactivator recruitment assay [1]. This represents a 75-fold improvement in potency over the prototypical synthetic FXR agonist GW4064, which exhibits an EC50 of 15 nM under comparable cell-free conditions . The near-identical assay context (GST-tagged FXR-LBD, baculovirus expression system) strengthens the cross-study comparability of this potency advantage.
| Evidence Dimension | FXR agonist potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 0.200 nM |
| Comparator Or Baseline | GW4064: EC50 = 15 nM (cell-free FXR-LBD TR-FRET assay) |
| Quantified Difference | 75-fold greater potency (lower EC50) for the target compound |
| Conditions | Recombinant human GST-tagged FXR ligand binding domain (residues 193–472) expressed in baculovirus-infected insect cells; coactivator SRC-1 peptide recruitment measured by TR-FRET assay. |
Why This Matters
For researchers requiring maximal FXR activation at minimal compound concentrations to avoid off-target effects or solubility limitations, the 75-fold potency advantage over the widely used benchmark GW4064 directly influences assay sensitivity and compound usage economics.
- [1] BindingDB Entry BDBM50250860. EC50 = 0.200 nM. Agonist activity at recombinant human GST-tagged FXR ligand binding domain (193–472) expressed in baculovirus infected insect cells; TR-FRET coactivator recruitment assay. View Source
